Benzocaína Metanotio-sulfonato

Descripción general

Descripción

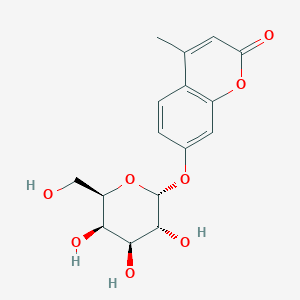

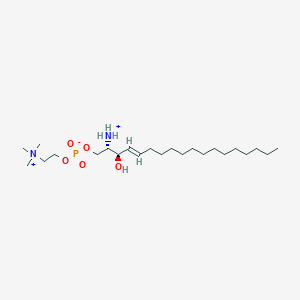

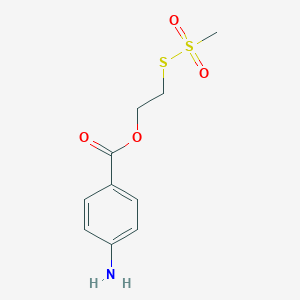

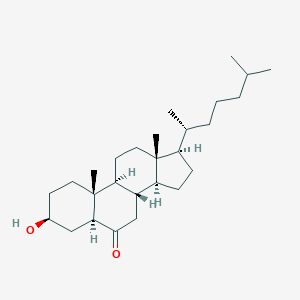

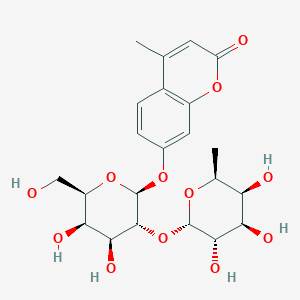

Benzocaine Methanethiosulfonate is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 g/mol . It is a derivative of benzocaine, a well-known local anesthetic. Benzocaine Methanethiosulfonate is primarily used in research settings, particularly in the study of protein structure and function due to its ability to form covalent bonds with cysteine residues in proteins .

Aplicaciones Científicas De Investigación

Benzocaine Methanethiosulfonate is widely used in scientific research, particularly in the following areas:

Biological Studies: The compound is used to investigate the role of cysteine residues in various biological processes, including enzyme activity and signal transduction.

Medicinal Chemistry: Researchers use Benzocaine Methanethiosulfonate to develop new drugs and therapeutic agents by modifying its structure to enhance its biological activity.

Mecanismo De Acción

Target of Action

Benzocaine Methanethiosulfonate, a derivative of Benzocaine, primarily targets sodium channels in nerve cells . Sodium channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

Benzocaine Methanethiosulfonate acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to allow sodium into cells, which inhibits their ability to depolarize and conduct nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Benzocaine Methanethiosulfonate is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption can lead to a decrease in electrical excitability in cells, providing relief from pain and itching .

Pharmacokinetics

Benzocaine is a topical local anesthetic, suggesting that it is primarily absorbed through the skin or mucous membranes . Its distribution, metabolism, and excretion would be expected to follow similar patterns to other local anesthetics.

Result of Action

The molecular and cellular effects of Benzocaine Methanethiosulfonate’s action primarily involve the inhibition of nerve impulse transmission . This results in a temporary relief of pain and itching associated with conditions such as minor burns, sunburn, scrapes, insect bites, or minor skin irritations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzocaine Methanethiosulfonate. For instance, the compound’s effectiveness can be influenced by the pH of the environment, as the compound’s ionization state can affect its ability to diffuse into nerve cells . Additionally, the presence of other substances, such as other medications or biological molecules, can potentially interact with Benzocaine Methanethiosulfonate, influencing its action and efficacy .

Análisis Bioquímico

Biochemical Properties

It is known that Benzocaine, a related compound, acts by preventing the transmission of impulses along nerve fibers and at nerve endings . This suggests that Benzocaine Methanethiosulfonate may interact with enzymes, proteins, and other biomolecules involved in nerve impulse transmission.

Cellular Effects

Benzocaine has been reported to cause methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood, which can lead to cyanosis and hypoxia . This suggests that Benzocaine Methanethiosulfonate may have similar effects on cells, potentially influencing cell function and cellular metabolism.

Molecular Mechanism

Benzocaine is known to prevent the transmission of impulses along nerve fibers and at nerve endings . This action is due to its direct interaction with voltage-sensitive Na+ channels . It is possible that Benzocaine Methanethiosulfonate exerts its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that Benzocaine and its acetylated metabolite are rapidly eliminated across the gills, while the more polar de-ethylated and de-ethylated-acetylated metabolites are excreted at slower rates primarily in the urine .

Dosage Effects in Animal Models

It is known that standard therapeutic doses of Benzocaine ranged from 150 to 750 mg per animal .

Metabolic Pathways

Benzocaine Methanethiosulfonate is likely metabolized into at least three compounds by acetylation and hydrolysis

Transport and Distribution

It is known that Benzocaine and its acetylated metabolite are rapidly eliminated across the gills .

Subcellular Localization

It is known that Benzocaine acts on the central nervous system, cardiovascular system, neuromuscular junctions, and ganglion synapse .

Métodos De Preparación

The synthesis of Benzocaine Methanethiosulfonate typically involves the reaction of p-aminobenzoic acid with 2-hydroxyethyl methanethiosulfonate. The reaction is carried out in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF) at room temperature for about 5 hours . The product is then purified through column chromatography using a mixture of dichloromethane and methanol as the eluent .

Análisis De Reacciones Químicas

Benzocaine Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, particularly thiol groups in cysteine residues, forming covalent bonds.

Oxidation and Reduction:

Comparación Con Compuestos Similares

Benzocaine Methanethiosulfonate is similar to other benzocaine derivatives, such as:

Procaine: Another local anesthetic with a similar structure but different pharmacological properties.

Tetracaine: A more potent local anesthetic used in ophthalmology and spinal anesthesia.

Butamben: Used as a topical anesthetic with a longer duration of action compared to benzocaine.

Declopramide and Metoclopramide: These compounds have different therapeutic uses but share structural similarities with benzocaine.

Benzocaine Methanethiosulfonate is unique due to its ability to form covalent bonds with cysteine residues, making it particularly useful in protein chemistry and biological studies .

Propiedades

IUPAC Name |

2-methylsulfonylsulfanylethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIKQFVRUBGWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399601 | |

| Record name | Benzocaine Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212207-24-4 | |

| Record name | Benzocaine Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzocaine methanethiosulfonate help locate the allosteric binding site on SERT?

A1: Benzocaine methanethiosulfonate is a cysteine-reactive compound. Researchers introduced a cysteine residue into the predicted allosteric binding site of SERT, located in the extracellular vestibule. [] When benzocaine methanethiosulfonate binds to this engineered cysteine, it effectively blocks the allosteric site. The resulting reduction in the allosteric potency of antidepressants, like (S)-citalopram and clomipramine, supports the proposed location of the allosteric site. [] This approach highlights how strategically using a relatively simple compound like benzocaine methanethiosulfonate can provide valuable insights into complex protein structures and function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)

![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)